1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is a synthetic organic compound characterized by the presence of chlorophenyl groups and a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Catalyst: Tertiary amines or metal catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include:
- High-pressure reactors to enhance reaction rates
- Automated monitoring systems to control reaction parameters
- Purification steps such as recrystallization or chromatography to obtain the pure compound
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea can undergo various chemical reactions, including:
Oxidation: The chlorophenyl groups can be oxidized to form corresponding quinones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved may include:
Enzyme Inhibition: Blocking the catalytic activity of enzymes involved in metabolic pathways.
Receptor Modulation: Altering the signaling pathways mediated by receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorophenylacetic acid
- Carbamic acid, 3-chlorophenyl-, methyl ester
- 3-Amino-3-(3-chlorophenyl)propionic acid
Uniqueness
3-(3-Chlorophenyl)-1-(10-{[(3-Chlorophenyl)carbamoyl]amino}decyl)urea is unique due to its specific structure, which combines chlorophenyl groups with a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C24H32Cl2N4O2 |
---|---|
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[10-[(3-chlorophenyl)carbamoylamino]decyl]urea |
InChI |
InChI=1S/C24H32Cl2N4O2/c25-19-11-9-13-21(17-19)29-23(31)27-15-7-5-3-1-2-4-6-8-16-28-24(32)30-22-14-10-12-20(26)18-22/h9-14,17-18H,1-8,15-16H2,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
OATYBOOVTMKORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.